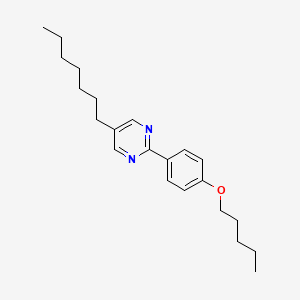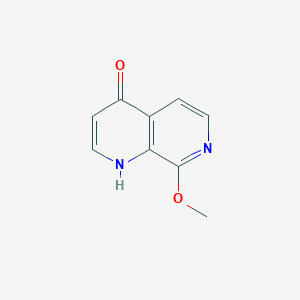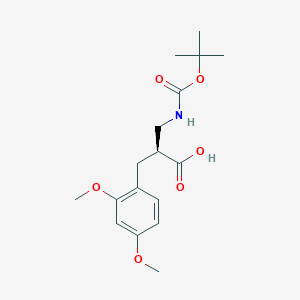![molecular formula C23H17N5O2S B12927305 4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide CAS No. 78356-81-7](/img/structure/B12927305.png)
4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acridin-9-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide is a complex organic compound that features an acridine moiety linked to a benzenesulfonamide group, with a pyrimidine ring attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acridin-9-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of Acridine Derivative: The acridine moiety can be synthesized through cyclization reactions involving anthranilic acid derivatives.
Sulfonamide Formation: The benzenesulfonamide group is introduced via sulfonation reactions, often using sulfonyl chlorides.
Coupling Reactions: The acridine derivative is then coupled with the sulfonamide intermediate under conditions that facilitate the formation of the desired amine linkage.
Pyrimidine Attachment: Finally, the pyrimidine ring is introduced through nucleophilic substitution reactions, often using pyrimidine halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Acridin-9-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions:
Oxidation: The acridine moiety can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can target the nitro groups, if present, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Acridone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrimidines.
Applications De Recherche Scientifique
4-(Acridin-9-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Biology: The compound is used in fluorescence microscopy as a staining agent due to its fluorescent properties.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 4-(Acridin-9-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide involves:
DNA Intercalation: The acridine moiety intercalates into the DNA helix, disrupting the replication process.
Enzyme Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.
Fluorescence: The compound exhibits strong fluorescence, making it useful for imaging applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.
Pyrimethamine: A pyrimidine derivative used as an antimalarial drug.
Uniqueness
4-(Acridin-9-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide is unique due to its combined structural features, which confer both DNA intercalation and enzyme inhibition properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
78356-81-7 |
|---|---|
Formule moléculaire |
C23H17N5O2S |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
4-(acridin-9-ylamino)-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C23H17N5O2S/c29-31(30,28-23-24-14-5-15-25-23)17-12-10-16(11-13-17)26-22-18-6-1-3-8-20(18)27-21-9-4-2-7-19(21)22/h1-15H,(H,26,27)(H,24,25,28) |
Clé InChI |
QDAVGOJFJAICIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



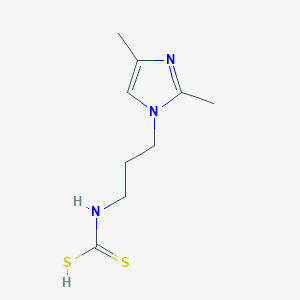
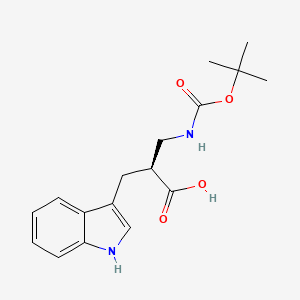
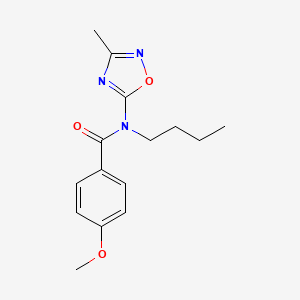

![Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12927250.png)




